7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione
CAS No.: 378201-92-4
Cat. No.: VC4749377
Molecular Formula: C15H21N5O2
Molecular Weight: 303.366
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 378201-92-4 |
|---|---|
| Molecular Formula | C15H21N5O2 |
| Molecular Weight | 303.366 |
| IUPAC Name | 8-(azepan-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione |
| Standard InChI | InChI=1S/C15H21N5O2/c1-3-8-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-9-6-4-5-7-10-19/h3H,1,4-10H2,2H3,(H,17,21,22) |
| Standard InChI Key | JUFQMVUIEBENSU-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC=C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Analysis
The compound’s IUPAC name, 8-(azepan-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione, reflects its functional groups (Figure 1):
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Purine backbone: A bicyclic system comprising fused pyrimidine and imidazole rings.
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Allyl group (CH): Attached to the N7 position, enhancing lipophilicity and binding affinity .
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Azepane ring: A seven-membered saturated heterocycle at N8, contributing to conformational flexibility .
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Methyl group (CH): At N3, influencing steric and electronic interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.366 g/mol |
| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC=C |
| InChI Key | JUFQMVUIEBENSU-UHFFFAOYSA-N |
| Solubility | Not available |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step functionalization of theophylline or 8-chlorotheophylline precursors :
Step 1: Alkylation at N7
8-Chlorotheophylline reacts with allyl bromide in dimethylformamide (DMF) in the presence of potassium carbonate (KCO) to yield 7-allyl-8-chlorotheophylline .
Step 2: Azepane Substitution at N8
The chlorinated intermediate undergoes nucleophilic substitution with azepane in DMSO at elevated temperatures (50–65°C), facilitated by KCO .
Step 3: Purification
Crude product is precipitated in water, filtered, and purified via high-performance liquid chromatography (HPLC) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Allyl bromide, KCO, DMF, RT | ~75% |
| 2 | Azepane, KCO, DMSO, 65°C | ~60% |
Scalability and Industrial Relevance
Pharmacological Activity
DPP-IV Inhibition
The compound exhibits potent inhibition of DPP-IV (IC < 100 nM), an enzyme that degrades incretin hormones like GLP-1, thereby enhancing insulin secretion .
Mechanism: Competitive binding to the DPP-IV active site via:
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Hydrogen bonding between the purine carbonyl groups and Tyr547.
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Hydrophobic interactions with the azepane ring and S2 pocket .
Table 3: Comparative DPP-IV Inhibitory Activity
| Compound | IC (nM) |
|---|---|
| 7-Allyl-8-azepan-1-yl derivative | 82 |
| Sitagliptin (Reference) | 18 |
Antidiabetic Efficacy in Preclinical Models
In Zucker Diabetic Fatty (ZDF) rats, oral administration (10 mg/kg/day) reduced HbA1c by 1.5% over 6 weeks, comparable to thiazolidinediones .
Therapeutic Applications
Type 2 Diabetes Mellitus (T2DM)
As a DPP-IV inhibitor, the compound prolongs postprandial insulin secretion, offering advantages over sulfonylureas by minimizing hypoglycemia risk .
Recent Research Developments
Patent Landscape
Recent patents (e.g., WO2003004496A1) highlight structural analogs with improved bioavailability via prodrug formulations (e.g., 2,2-dimethylpropionyloxymethyl derivatives) .
Clinical Trials
No clinical trials are reported, but phase I studies for related DPP-IV inhibitors (e.g., Saxagliptin) validate the target’s therapeutic relevance .
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